molecular formula C10H7ClO3 B8697187 4-chloro-6-methoxycoumarin CAS No. 71797-98-3

4-chloro-6-methoxycoumarin

Cat. No.: B8697187
CAS No.: 71797-98-3
M. Wt: 210.61 g/mol
InChI Key: GNYUIFAQVWIXJS-UHFFFAOYSA-N
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Description

4-chloro-6-methoxycoumarin is a chemical compound belonging to the class of benzopyran derivatives. It is characterized by the presence of a benzopyran ring system with a chlorine atom at the 4th position and a methoxy group at the 6th position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methoxycoumarin can be achieved through several synthetic routes. One common method involves the reaction of 4-chlororesorcinol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methoxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran derivatives .

Scientific Research Applications

4-chloro-6-methoxycoumarin has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-6-methoxycoumarin involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-methoxycoumarin is unique due to the specific positioning of the chlorine and methoxy groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

71797-98-3

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

4-chloro-6-methoxychromen-2-one

InChI

InChI=1S/C10H7ClO3/c1-13-6-2-3-9-7(4-6)8(11)5-10(12)14-9/h2-5H,1H3

InChI Key

GNYUIFAQVWIXJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 4-hydroxy-6-methoxycoumarin (116 g, 0.603 mole) and POCl3 (462.29 g, 3.015 mole) in toluene is treated dropwise with tri-n-butylamine (250 mL, 1.73 mole) at 25° C., heated at 100°-110° C. and monitored by HPLC analysis. When the reaction is complete, the mixture is cooled to room temperature, poured over ice, stirred mechanically for about 2 hours and filtered. The filtercake is washed with water and toluene, dissolved in methylene chloride and filtered through diatomaceous earth. The methylene chloride filtrate is concentrated and treated with a mixture of dimethylformamide and acetonitrile to afford crystallization. The mixture is filtered to give the title product, 81.7 g, (64% yield) identified by HPLC analysis.
Quantity
116 g
Type
reactant
Reaction Step One
Name
Quantity
462.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
64%

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